2-(2,4-Dimethoxypyrimidin-5-yl)aniline
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Overview
Description
2-(2,4-Dimethoxypyrimidin-5-yl)aniline is an organic compound that belongs to the class of anilines and pyrimidines It is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at positions 2 and 4, and an aniline group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethoxypyrimidin-5-yl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2,4-dimethoxypyrimidine with aniline under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethoxypyrimidin-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Oxidation: Quinones, oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(2,4-Dimethoxypyrimidin-5-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(2,4-Dimethoxypyrimidin-5-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammatory pathways, leading to reduced inflammation and other therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethoxypyrimidine-5-boronic acid
- 2,6-Dimethoxypyrimidine-5-boronic acid
- 2,4-Dimethoxypyrimidine-5-pyrimidineboronic acid
Uniqueness
2-(2,4-Dimethoxypyrimidin-5-yl)aniline is unique due to its specific substitution pattern and the presence of both aniline and pyrimidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further enhance its significance compared to similar compounds .
Properties
Molecular Formula |
C12H13N3O2 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
2-(2,4-dimethoxypyrimidin-5-yl)aniline |
InChI |
InChI=1S/C12H13N3O2/c1-16-11-9(7-14-12(15-11)17-2)8-5-3-4-6-10(8)13/h3-7H,13H2,1-2H3 |
InChI Key |
ZBBWENQOICBCDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1C2=CC=CC=C2N)OC |
Origin of Product |
United States |
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